2-Aminocycloheptanecarboxylic acid

Overview

Description

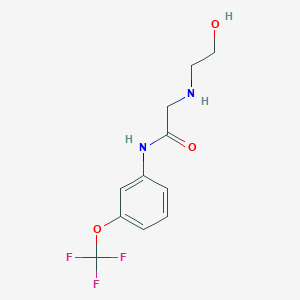

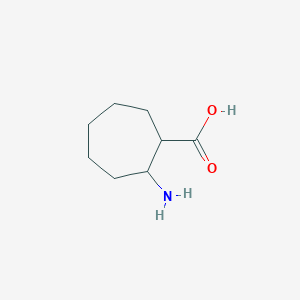

2-Aminocycloheptanecarboxylic acid is a chemical compound with the molecular formula C8H15NO2 . It is also known by its synonyms Cyclopentanecarboxylic acid, 2-aMino-;2-aMinocycloheptane-1-carboxylic acid;2-Aminocycloheptanecarboxylic acid HCl .

Molecular Structure Analysis

The molecular structure of 2-Aminocycloheptanecarboxylic acid consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a cycloheptane ring . The exact 3D structure and conformation might require computational chemistry methods or experimental techniques like X-ray crystallography for accurate determination.

Scientific Research Applications

Peptide Synthesis

2-Aminocycloheptanecarboxylic acid is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. They are used in various fields, including drug discovery, disease diagnosis, and biochemical research.

Organic Synthesis

This compound is involved in organic synthesis processes, particularly in the dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids . This transformation expands carboxylic acids into diverse molecular entities with wide applications, underscoring its importance .

Production of Olefinated Arenes

The compound can undergo multifold C–H activation to furnish olefinated arenes, bypassing lactone formation . This showcases unique reactivity in aliphatic carboxylic acids .

Production of Difunctionalized Cyclopentenes

For cyclopentane carboxylic acids, the catalytic system facilitates controlled dehydrogenation, providing difunctionalized cyclopentenes through tandem dehydrogenation-olefination-decarboxylation-allylic acyloxylation sequences .

Microbial Nutrition

While not directly related to 2-Aminocycloheptanecarboxylic acid, it’s worth noting that certain carboxylic acids have a beneficial effect on microorganisms, helping their growth by acting as vitamins for microbial nutrition . It’s possible that future research could explore similar roles for 2-Aminocycloheptanecarboxylic acid.

Mechanism of Action

Target of Action

2-Aminocycloheptanecarboxylic acid, also known as 2-aminocycloheptane-1-carboxylic Acid, is a complex molecule with potential applications in peptide synthesis . .

Biochemical Pathways

It’s worth noting that β-amino acids like this one can be incorporated into peptides and proteins, potentially affecting their structure and function .

Result of Action

It has been explored as a potential building block for helical foldamers . In this context, it has been found that the cis form of the compound promotes nontraditional helices in certain unnatural peptide backbones .

properties

IUPAC Name |

2-aminocycloheptane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYSUVFRBTZYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399128 | |

| Record name | 2-Aminocycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminocycloheptanecarboxylic acid | |

CAS RN |

215229-15-5 | |

| Record name | 2-Aminocycloheptanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

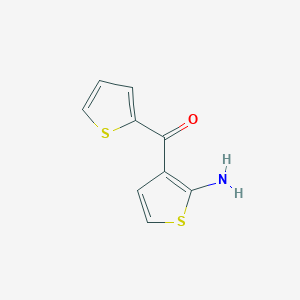

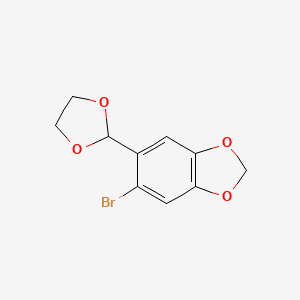

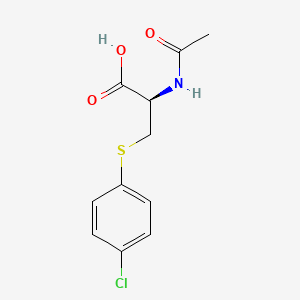

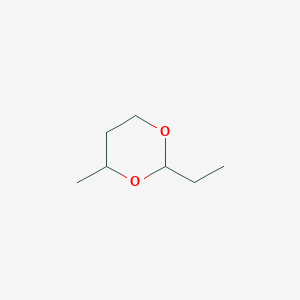

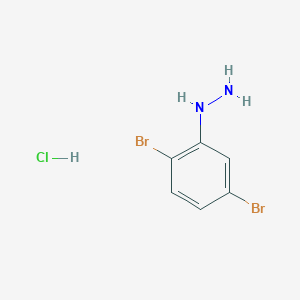

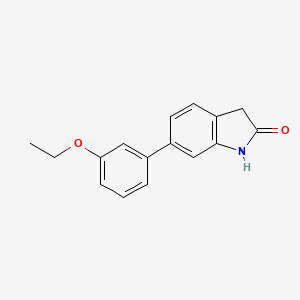

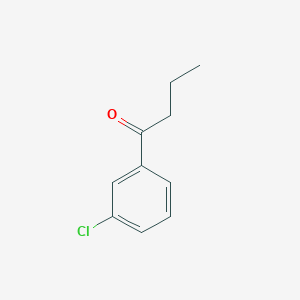

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Dimethylamino)benzaldehyde [4-(dimethylamino)benzylidene]hydrazone](/img/structure/B3368609.png)

![3-[(2r)-2-Aminopropyl]phenol](/img/structure/B3368632.png)

![Methyl 6-chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylate](/img/structure/B3368661.png)